Enhanced DNA Duplex Thermostability of 6-Ethynylpyridone C-Nucleoside Versus Natural Thymidine
The C-nucleoside derivative of 6-ethynylpyridin-2(1H)-one (designated 'E') forms base pairs with adenine that are significantly more stable than natural thymine (T):adenine (A) pairs. In UV-melting experiments with a 12-mer DNA duplex (5'-CTTTTCETTCTT-3':3'-GAAAAGAAAGAA-5'), the E:A-containing duplex exhibited a melting temperature (Tm) increase of +2.6°C compared to the T:A control duplex at 10 mM MgCl₂ [1]. This stability enhancement is of similar magnitude to replacing a T:A pair with a C:G pair (ΔTm = +2.8°C), effectively converting a weak A:T-rich region into a stability level comparable to G:C-rich regions [1]. The increased stability arises from both stronger hydrogen bonding and enhanced stacking interactions mediated by the ethynyl group, as confirmed by subsequent DFT calculations [2].
| Evidence Dimension | DNA duplex thermostability (UV-melting point Tm) |
|---|---|
| Target Compound Data | E:A-containing duplex (15:17): Tm = 46.8°C (with 10 mM MgCl₂) |
| Comparator Or Baseline | T:A-containing control duplex (18:17): Tm = 44.2°C (with 10 mM MgCl₂); C:G-containing duplex (19:20): Tm = 47.0°C |
| Quantified Difference | ΔTm = +2.6°C vs T:A control; comparable to C:G ΔTm = +2.8°C |
| Conditions | UV-melting analysis of 12-mer DNA duplexes, 10 mM MgCl₂, strand concentration ~6.4 mM |
Why This Matters
For researchers developing oligonucleotide-based diagnostics or therapeutics, selecting 6-ethynylpyridin-2(1H)-one as a building block enables the synthesis of probes with A:T-like specificity but G:C-like binding strength, directly addressing the long-standing problem of weak hybridization signals in A/T-rich target sequences.
- [1] Minuth M, Richert C. A Nucleobase Analogue that Pairs Strongly with Adenine. Angewandte Chemie International Edition. 2013;52(41):10874-10877. DOI: 10.1002/anie.201305555. View Source
- [2] Gibson DJ, van Mourik T. Stacking with the unnatural DNA base 6-ethynylpyridone. St Andrews Research Repository, 2017. Available at: https://research-repository.st-andrews.ac.uk View Source
